1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole
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Overview
Description
1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole is a heterocyclic compound that belongs to the indole family Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indole: Similar structure but with a methyl group instead of an ethylthio group.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole: Similar structure but lacks the ethylthio group.
Uniqueness
1-Ethylthio-6-methoxy-3,4-dihydro-9H-pyrido(3,4-b)indole is unique due to the presence of both the ethylthio and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
102206-94-0 |
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Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1-ethylsulfanyl-6-methoxy-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H16N2OS/c1-3-18-14-13-10(6-7-15-14)11-8-9(17-2)4-5-12(11)16-13/h4-5,8,16H,3,6-7H2,1-2H3 |
InChI Key |
JTVQZSWLCLOCSV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NCCC2=C1NC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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